1-Azidodecane
Overview
Description
1-Azidodecane is an organic compound with the molecular formula C10H21N3 It is characterized by the presence of an azide group (-N3) attached to a decane chain
Mechanism of Action
Target of Action
1-Azidodecane is a compound with an azide head and a 10-carbon tail . The primary target of this compound is the alkyne, BCN, DBCO groups . The azide (N3) group in this compound can react with these groups via Click Chemistry .
Mode of Action
The mode of action of this compound involves a reaction known as the azide-alkyne cycloaddition . This reaction is studied in detail under conditions of linear heating . The reaction mechanism involves two parallel channels that respectively yield isomeric 1,4- and 1,5-adducts . This unusual effect is a sign of the unique kinetics when the parallel channels have equal activation energies .
Biochemical Pathways
The azide-alkyne cycloaddition reaction it participates in is a well-known reaction in biochemistry, often used in the synthesis of various biochemical compounds .
Result of Action
The result of the azide-alkyne cycloaddition reaction involving this compound is the formation of isomeric 1,4- and 1,5-adducts . These adducts are formed in equal amounts, indicating that the reaction follows second-order kinetics .
Action Environment
The reaction involving this compound has been studied under conditions of linear heating , suggesting that temperature could be a significant environmental factor.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Azidodecane are not fully understood due to the limited research available. Azides are generally reactive and can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often forming covalent bonds. The nature of these interactions depends on the specific conditions and the other molecules involved .
Cellular Effects
The cellular effects of this compound are currently unknown. Azides can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the type of cell and the concentration of the azide .
Molecular Mechanism
Azides are known to react with alkynes in a process called the Huisgen cycloaddition . This reaction results in the formation of a 1,2,3-triazole ring, a five-membered ring containing two carbon atoms, two nitrogen atoms, and one nitrogen atom at the 1-position .
Temporal Effects in Laboratory Settings
A study on bulk azide-alkyne cycloaddition involving this compound and phenyl propargyl ether under conditions of linear heating has been reported . The reaction mechanism involves two parallel channels that yield isomeric 1,4- and 1,5-adducts .
Metabolic Pathways
Azides can potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Azides can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Azides can potentially be directed to specific compartments or organelles based on their chemical properties and interactions with other molecules .
Preparation Methods
1-Azidodecane can be synthesized through a nucleophilic substitution reaction. The most common method involves the reaction of 1-bromodecane with sodium azide in a polar aprotic solvent such as dimethylformamide. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours to ensure complete conversion .
Reaction:
C10H21Br+NaN3→C10H21N3+NaBr
Chemical Reactions Analysis
1-Azidodecane undergoes various chemical reactions, including:
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Cycloaddition Reactions: This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions .
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Oxidation Reactions: this compound can be oxidized to form nitro compounds using oxidizing agents such as HOF-CH3CN complex .
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Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Triazoles from cycloaddition reactions.
- Nitro compounds from oxidation reactions.
- Amines from reduction reactions.
Scientific Research Applications
1-Azidodecane has several applications in scientific research:
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Organic Synthesis: It is used as a building block in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles .
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Material Science: It is employed in the preparation of functionalized polymers and nanoparticles through click chemistry .
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Bioconjugation: The azide group allows for the labeling and modification of biomolecules, making it useful in bioconjugation and bioorthogonal chemistry .
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Medicinal Chemistry: It is explored for the development of new pharmaceuticals and drug delivery systems due to its ability to form stable triazole linkages .
Comparison with Similar Compounds
- 1-Azidododecane
- 1-Azidooctane
- 1-Azidohexane
1-Azidodecane is unique due to its specific chain length, which can influence its solubility, reactivity, and suitability for certain applications.
Properties
IUPAC Name |
1-azidodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-2-3-4-5-6-7-8-9-10-12-13-11/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDUJQUHCZDQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452971 | |
Record name | Decane, 1-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62103-13-3 | |
Record name | Decane, 1-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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